Thalidomide-O-amido-PEG3-C2-NH2

PROTAC Cereblon ligand binding affinity

Thalidomide-O-amido-PEG3-C2-NH2 features an O-amido linkage at the thalidomide 4-position, PEG3 linker, and C2-NH2 amine with ethylene spacer for binding bulky target ligands. logP 2.5 drives 35% improved BBB penetration vs thalidomide, enabling CNS-targeted PROTAC design. The TFA salt provides 4.1h microsome half-life & 32% oral bioavailability for in vivo studies. PEG3 length shows superior degradation efficiency vs PEG2/PEG4. ≥98% purity. Free base, HCl, and TFA salt forms available.

Molecular Formula C23H30N4O9
Molecular Weight 506.5 g/mol
Cat. No. B560577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG3-C2-NH2
Molecular FormulaC23H30N4O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30)
InChIKeyQIUJTJGNIBUEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG3-C2-NH2: Product Overview and Procurement Fundamentals for PROTAC Synthesis


Thalidomide-O-amido-PEG3-C2-NH2 (also known as Cereblon Ligand-Linker Conjugates 3) is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene glycol (PEG) linker, terminated with a C2-NH2 primary amine functional group . This compound serves as a modular building block in PROTAC (Proteolysis Targeting Chimera) technology, enabling the recruitment of CRBN E3 ubiquitin ligase to target proteins for selective degradation via the ubiquitin-proteasome system . Available in free base (CAS 1957236-20-2), hydrochloride salt (CAS 2245697-84-9), and TFA salt (CAS 1957236-21-3) forms, the compound exhibits standard purity specifications of ≥98% across major suppliers and demonstrates DMSO solubility of up to 125 mg/mL (230.22 mM) for the hydrochloride form .

Why Generic Substitution Fails: Key Procurement Considerations for Thalidomide-O-amido-PEG3-C2-NH2 in PROTAC Research


In the context of PROTAC design, compounds within the thalidomide-based CRBN ligand-linker class cannot be simply interchanged due to measurable differences in linker attachment chemistry, spacer length, terminal functional group orientation, and physicochemical properties that cumulatively affect ternary complex formation and target degradation efficiency [1]. The thalidomide-O-amido-PEG3-C2-NH2 scaffold features a distinctive O-amido linkage at the thalidomide 4-position and a C2-NH2 terminal amine separated from the PEG3 chain by an ethylene spacer—a structural combination that distinguishes it from the more direct ether-linked Thalidomide-PEG3-NH2 (CAS 1957236-10-0) . Even among PEG3-containing CRBN ligand-linker conjugates, variations in the linker attachment point to the phthalimide ring can affect aqueous stability and neosubstrate degradation profiles [2]. Procurement decisions must therefore be guided by specific, quantifiable differentiation evidence rather than assumptions of functional equivalence.

Quantitative Differentiation Evidence for Thalidomide-O-amido-PEG3-C2-NH2: Head-to-Head Comparisons with Closest Analogs


CRBN Binding Affinity: Thalidomide-O-amido-PEG3-C2-NH2 Demonstrates 3-Fold Higher Affinity than Parent Thalidomide

The thalidomide-O-amido-PEG3-C2-NH2 scaffold (as Thal-PEG3-Linker TFA) exhibits a CRBN binding Kd of 0.8 nM, representing an approximately 3-fold improvement in affinity relative to the parent thalidomide compound (Kd ≈ 250 nM) [1]. The enhanced binding is attributed to optimized hydrogen bond network formation with CRBN residues Trp57 and His115 [1].

PROTAC Cereblon ligand binding affinity

Linker Length Optimization: PEG3 Linker Demonstrates Superior Degradation Efficiency Compared to PEG2 and PEG4 Variants

Systematic evaluation of PEG linker length in PROTAC design has demonstrated that PEG3 linkers can confer optimal degradation efficiency relative to shorter (PEG2) or longer (PEG4) alternatives [1]. In an ERα-targeting PROTAC study comparing PEG2, PEG3, and PEG4 linkers, all three constructs showed comparable binding affinity (IC50 = 30–50 nM), yet the PEG3 variant exhibited the highest ERα degradation activity, confirming that linker length exerts a degradation-specific effect independent of target binding [1].

PROTAC linker PEG3 degradation efficiency

Physicochemical Differentiation: Thalidomide-O-amido-PEG3-C2-NH2 Exhibits Higher LogP and Enhanced Brain Penetration vs Thalidomide-PEG3-NH2

The O-amido linkage and C2-NH2 terminal architecture in Thalidomide-O-amido-PEG3-C2-NH2 (as TFA salt) confers distinct physicochemical properties compared to the ether-linked Thalidomide-PEG3-NH2. The target compound exhibits a logP value of 2.5, representing a substantial increase from thalidomide's logP of 1.2 [1]. In contrast, Thalidomide-PEG3-NH2 demonstrates a logP of -0.9 , indicating significantly higher hydrophilicity than the target compound. This logP differential correlates with a reported 35% improvement in blood-brain barrier penetration for Thalidomide-O-amido-PEG3-C2-NH2 compared to baseline thalidomide [1].

PROTAC logP blood-brain barrier penetration

Linker Attachment Chemistry Differentiation: O-Amido vs Ether Linkage Impacts Synthetic Utility

Thalidomide-O-amido-PEG3-C2-NH2 features an O-amido linkage connecting the thalidomide 4-position to the PEG3 spacer, whereas the closely related Thalidomide-PEG3-NH2 employs a direct ether linkage . The O-amido bond provides distinct conjugation chemistry options for medicinal chemists assembling PROTACs, offering an alternative reactive handle that may influence the overall synthetic route and final PROTAC stability [1]. Linker attachment point variations on CRBN ligands have been shown to significantly affect aqueous stability and neosubstrate degradation profiles [1].

PROTAC linker amide bond synthetic conjugation

Terminal Functional Group Differentiation: C2-NH2 Ethylene Spacer Enables Distinct Conjugation Geometry

The C2-NH2 terminus in Thalidomide-O-amido-PEG3-C2-NH2 incorporates an ethylene (-CH2-CH2-) spacer between the PEG3 chain and the primary amine group, distinguishing it from the direct PEG3-NH2 terminus found in Thalidomide-PEG3-NH2 . This additional ethylene spacer provides increased distance between the conjugation site and the PEG chain, which may reduce steric hindrance during amide bond formation with carboxyl-containing target protein ligands [1].

PROTAC conjugation terminal amine linker design

Metabolic Stability: TFA Salt Form Exhibits Extended Hepatic Half-Life Supporting In Vivo Applications

The TFA salt form of Thalidomide-O-amido-PEG3-C2-NH2 demonstrates a mouse liver microsome half-life of 4.1 hours with an oral bioavailability of 32% [1]. This metabolic stability profile is attributed to the TFA salt formulation reducing ester bond hydrolysis susceptibility [1]. By comparison, standard thalidomide exhibits significantly shorter metabolic stability under physiological conditions [2].

PROTAC pharmacokinetics metabolic stability TFA salt

Priority Application Scenarios for Thalidomide-O-amido-PEG3-C2-NH2 Based on Quantified Differentiation Evidence


CNS-Targeting PROTAC Development Requiring Blood-Brain Barrier Penetration

Given its logP value of 2.5 and 35% improvement in blood-brain barrier penetration relative to thalidomide, Thalidomide-O-amido-PEG3-C2-NH2 (particularly the TFA salt form) is optimally suited for constructing PROTACs intended for central nervous system targets such as glioblastoma or neurodegenerative disease proteins [1]. The enhanced lipophilicity relative to ether-linked analogs like Thalidomide-PEG3-NH2 (logP = -0.9) provides a clear procurement rationale when CNS penetration is a critical project requirement [1].

In Vivo PROTAC Efficacy Studies Requiring Extended Pharmacokinetic Exposure

The TFA salt formulation of Thalidomide-O-amido-PEG3-C2-NH2, with its demonstrated mouse liver microsome half-life of 4.1 hours and oral bioavailability of 32%, is indicated for PROTAC projects transitioning from in vitro to in vivo efficacy evaluation [1]. This metabolic stability profile supports less frequent dosing regimens in animal studies, reducing experimental variability associated with rapid compound clearance observed with parent thalidomide-based conjugates [1].

PROTAC Optimization Campaigns Requiring Systematic Linker Length SAR Exploration

The PEG3 linker length of this compound aligns with evidence that PEG3-based PROTACs can achieve superior degradation efficiency compared to PEG2 and PEG4 variants, despite comparable target binding affinity [1]. Research groups conducting systematic linker length structure-activity relationship (SAR) studies should prioritize procurement of this PEG3-containing conjugate as a critical comparator or starting point for optimization [1].

Synthesis of PROTACs Targeting Sterically Demanding Protein Ligand Binding Pockets

The C2-NH2 terminal architecture, which incorporates an ethylene spacer between the PEG3 chain and the reactive amine, provides additional conformational flexibility that may be advantageous when conjugating to bulky or sterically hindered target protein ligands [1]. This structural feature distinguishes Thalidomide-O-amido-PEG3-C2-NH2 from direct PEG3-NH2 terminated analogs and makes it a preferred choice when favorable ternary complex geometry is difficult to achieve with shorter or less flexible linkers [1].

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